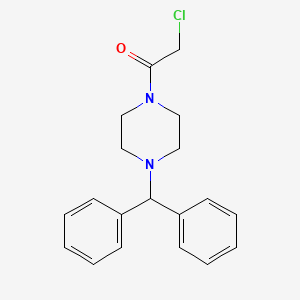

1-Benzhydryl-4-(chloroacetyl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Benzhydryl-4-(chloroacetyl)piperazine” is a synthetic organic compound and a derivative of piperazine . It has a benzhydryl moiety and a chloroacetyl group. It’s an inactive metabolite of meclizine and chlorcyclizine, and has been found as an impurity in commercial preparations of hydroxyzine and cetirizine .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-(chloroacetyl)piperazine involves the nucleophilic substitution reaction of 1-benzhydryl piperazine with various acyl chlorides . Another method involves the reaction of benzhydryl chloride and piperazine in the presence of anhydrous potassium carbonate in N-N dimethylformamide .

Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-4-(chloroacetyl)piperazine is C19H21ClN2O . The structure reveals that the piperazine ring is in a chair conformation . There is a large discrepancy in the bond angles around the piperazine N atoms .

Chemical Reactions Analysis

1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .

Physical And Chemical Properties Analysis

The average mass of 1-Benzhydryl-4-(chloroacetyl)piperazine is 328.836 Da and the monoisotopic mass is 328.134247 Da .

科学研究应用

Anti-Breast Cancer Activity

- Scientific Field: Oncology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used as a surface recognition group in the design and discovery of potent HDAC inhibitors . These inhibitors have shown anti-breast cancer activity .

- Methods of Application: The compound is synthesized and then used in in vitro HDAC screening to identify selective HDAC6 inhibitors with nanomolar IC50 values . Structure-based molecular modeling is employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency .

- Results or Outcomes: The research identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Antimicrobial Activity

- Scientific Field: Microbiology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine derivatives have shown potent antimicrobial activities .

- Methods of Application: A series of novel substituted 1-benzhydryl-piperazine sulfonamide and benzamides were synthesized and their antimicrobial activities evaluated in vitro by paper disc diffusion and micro dilution method against standard strains of Gram-positive and Gram-negative bacteria .

- Results or Outcomes: Among the synthesized new compounds, some showed potent antimicrobial activities compared to the standard drug streptomycin .

Crystal and Molecular Structure Analysis

- Scientific Field: Crystallography

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used in the synthesis of a novel derivative for crystal and molecular structure analysis .

- Methods of Application: The compound is synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained is characterized spectroscopically and finally confirmed by X-ray diffraction study .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Anti-Cancer Activity

- Scientific Field: Oncology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine is used in the design and discovery of potent HDAC inhibitors with anti-cancer activity . These inhibitors have shown effectiveness against colon, prostate, breast, lung, and leukemia cancers .

- Methods of Application: The compound is synthesized and then used in in vitro HDAC screening to identify selective HDAC6 inhibitors with nanomolar IC50 values . Structure-based molecular modeling is employed to study the influence of linker chemistry of synthesized inhibitors on HDAC6 potency .

- Results or Outcomes: The research identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Antihistaminic Activity

- Scientific Field: Pharmacology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of compounds with antihistaminic activity .

- Methods of Application: The compound is reacted with various acyl chloride in the presence of triethylamine in dichloromethane to afford target compounds . The antihistaminic activity is evaluated by in-vitro guinea pig ileum .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Antimicrobial Activity

- Scientific Field: Microbiology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine derivatives have shown potent antimicrobial activities .

- Methods of Application: A series of novel substituted 1-benzhydryl-piperazine sulfonamide and benzamides were synthesized and their antimicrobial activities evaluated in vitro by paper disc diffusion and micro dilution method against standard strains of Gram-positive and Gram-negative bacteria .

- Results or Outcomes: Among the synthesized new compounds, some showed potent antimicrobial activities compared to the standard drug streptomycin .

Anti-Metastatic Properties Against Human Breast Cancer

- Scientific Field: Oncology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine-based HDAC inhibitors have been discovered with anti-cancer and anti-metastatic properties against human breast cancer .

- Methods of Application: The compound is used in the synthesis of HDAC inhibitors, which are then evaluated for their in vitro and in vivo biological activity .

- Results or Outcomes: The research resulted in the discovery of HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer .

Antihelmintic Activity

- Scientific Field: Pharmacology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine has been used in the synthesis of compounds with antihelmintic activity .

- Methods of Application: The compound is reacted with various acyl chloride in the presence of triethylamine in dichloromethane to afford target compounds . The antihelmintic activity of the compounds is evaluated by the Garg and Atal method .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

Antidepressant Activity

- Scientific Field: Pharmacology

- Summary of Application: 1-Benzhydryl-4-(chloroacetyl)piperazine and its analogues are an important pharmacophore that can be found in biologically active compounds across a number of different therapeutic areas, including antidepressants .

- Methods of Application: The compound is used in the synthesis of various antidepressant drugs .

- Results or Outcomes: The research resulted in the successful synthesis and characterization of a novel 1-benzhydryl piperazine derivative .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

属性

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-15-18(23)21-11-13-22(14-12-21)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSDPVAMDBJJSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326769 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(chloroacetyl)piperazine | |

CAS RN |

358733-61-6 |

Source

|

| Record name | NSC614571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)